4-Cyclopropyl-1,3-thiazole-2-thiol is a heterocyclic compound characterized by a thiazole ring with a cyclopropyl group at the fourth position and a thiol group at the second position. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry, materials science, and biological studies. The compound is identified by the CAS number 1344318-59-7 and is classified under thiazole derivatives, which are recognized for their diverse biological activities.
The primary sources of information regarding 4-Cyclopropyl-1,3-thiazole-2-thiol include chemical databases, research articles, and reviews on thiadiazole compounds. BenchChem provides detailed descriptions and synthesis methods for this compound, while numerous studies highlight its biological activities and potential applications in drug development.
4-Cyclopropyl-1,3-thiazole-2-thiol falls under the category of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazoles are known for their pharmacological significance, including antimicrobial, antifungal, and anticancer properties.
The synthesis of 4-Cyclopropyl-1,3-thiazole-2-thiol typically involves cyclization reactions of precursors. A common synthetic route includes the reaction of cyclopropylamine with carbon disulfide and a halogenated compound under basic conditions to form the thiazole ring.
The molecular structure of 4-Cyclopropyl-1,3-thiazole-2-thiol can be represented as follows:
This indicates that the compound consists of six carbon atoms, seven hydrogen atoms, two nitrogen atoms, and one sulfur atom.
4-Cyclopropyl-1,3-thiazole-2-thiol participates in various chemical reactions:
The mechanism of action for 4-Cyclopropyl-1,3-thiazole-2-thiol primarily involves its interaction with biological targets due to its thiol group. This group can participate in redox reactions and form disulfide bonds with proteins, influencing enzyme activities and protein interactions.
Research indicates that compounds containing the thiazole moiety exhibit significant biological activities due to their ability to modulate enzyme functions and interact with cellular targets effectively.
4-Cyclopropyl-1,3-thiazole-2-thiol has several significant applications:
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, comprising over 85% of clinically approved drugs. Their structural diversity enables precise modulation of biological interactions, with nitrogen- and sulfur-containing heterocycles exhibiting particularly privileged pharmacokinetic and pharmacodynamic properties. The thiazole ring—a five-membered heterocycle featuring both nitrogen and sulfur atoms within its aromatic framework—has emerged as a preeminent structural motif in drug discovery due to its versatile hydrogen-bonding capacity, metabolic stability, and π-electron delocalization that facilitates target binding. Within this chemical space, 4-cyclopropyl-1,3-thiazole-2-thiol (C₆H₇NS₂, MW: 157.26 g/mol) exemplifies a strategically functionalized derivative where the cyclopropyl substituent introduces distinctive steric and electronic effects that profoundly influence bioactivity profiles [3] [6].
Thiazole-containing compounds demonstrate exceptional therapeutic breadth, serving as structural backbones in antimicrobials (sulfathiazole), antivirals (ritonavir), anticancer agents (tiazofurin), and anti-inflammatory drugs (meloxicam). This versatility stems from the thiazole ring’s capacity to engage in multiple binding interactions: the sulfur atom participates in hydrophobic contacts, the nitrogen atom acts as a hydrogen-bond acceptor, and the aromatic system facilitates π-stacking and charge-transfer complexes. The 2-thiol moiety in 4-cyclopropyl-1,3-thiazole-2-thiol further enhances this pharmacophoric richness by introducing a nucleophilic center capable of metal coordination, disulfide formation, and hydrogen-bond donation [2] [6].
Recent synthetic innovations have expanded access to thiazole derivatives via Hantzsch, Cook-Heilbron, and Gabriel syntheses, enabling efficient construction of diverse analogs. Microwave-assisted and aqueous-phase methodologies have improved the sustainability of these routes. The molecular architecture of thiazoles permits extensive structural elaboration at C-2, C-4, and C-5 positions, facilitating rational optimization of target affinity and selectivity. As illustrated in Table 1, this structural adaptability has yielded numerous clinically impactful drugs [2] [6].
Table 1: Clinically Deployed Thiazole-Containing Drugs and Their Therapeutic Applications [6]
Drug Name | Thiazole Substitution Pattern | Therapeutic Category | Key Molecular Targets |
---|---|---|---|
Penicillin G | 4-Carboxamide-5-methylthiazolidine | Antibiotic | Transpeptidase enzyme |
Sulfathiazole | 2-Aminothiazole | Antimicrobial | Dihydropteroate synthase |
Ritonavir | 5-Thiazolylmethyl carbamate | Antiretroviral | HIV-1 protease |
Tiazofurin | 2-β-D-Ribofuranosylthiazole | Antineoplastic | IMP dehydrogenase |
Meloxicam | 2-Benzothiazolylamine | Anti-inflammatory | COX-2 enzyme |
Dasatinib | 2-Aminothiazole-5-carboxamide | Anticancer | Bcr-Abl tyrosine kinase |
The pharmacological significance of thiazoles extends beyond synthetic drugs to natural products like vitamin B1 (thiamine) and epothilones, underscoring their evolutionary optimization for biological interactions. Computational analyses reveal that thiazole-containing drugs exhibit favorable drug-likeness parameters, with 92% complying with Lipinski’s rule of five—significantly higher than isothiazole (78%) or thiophene (85%) analogs. This intrinsic "drugability" explains the continued dominance of thiazoles in contemporary drug discovery pipelines targeting kinase inhibition, antimicrobial activity, and metabolic regulation [2] [6].
The cyclopropyl group—a strained aliphatic carbocycle—confers distinctive advantages when incorporated at the C-4 position of the thiazole scaffold. Its high bond angle distortion (≈115° vs. ideal 109.5°) creates significant Baeyer strain, which translates into enhanced reactivity in biological environments. This property facilitates irreversible binding to catalytic residues in enzyme active sites, a mechanism exploited by covalent inhibitors. More critically, cyclopropyl substitution profoundly improves metabolic stability by shielding adjacent positions from oxidative cytochrome P450 metabolism—particularly advantageous for drugs requiring prolonged systemic exposure [3] [6] [8].
The cyclopropyl moiety in 4-cyclopropyl-1,3-thiazole-2-thiol enhances lipophilicity (measured as cLogP ≈2.1) while maintaining moderate aqueous solubility (≈15 mg/L), striking an optimal balance for membrane permeability and oral bioavailability. This contrasts with unsubstituted thiazole-2-thiol (cLogP ≈1.3) or phenyl-substituted analogs (cLogP ≈2.8), where either excessive polarity or hydrophobicity compromises absorption. The cyclopropyl group’s spherical geometry also imposes conformational constraints on the thiazole ring, preorganizing the molecule for target binding and reducing the entropic penalty of complex formation. Table 2 quantifies these effects relative to other substituents [3] [4].
Table 2: Physicochemical Properties of 4-Substituted Thiazole-2-thiol Derivatives [3] [4]
C4 Substituent | Molecular Formula | Molecular Weight (g/mol) | cLogP* | Aqueous Solubility (mg/L) |
---|---|---|---|---|
Cyclopropyl | C₆H₇NS₂ | 157.26 | 2.1 | 15 |
Methyl | C₄H₅NS₂ | 131.22 | 1.2 | 85 |
Phenyl | C₉H₇NS₂ | 193.28 | 2.8 | 8 |
Hydrogen | C₃H₃NS₂ | 117.19 | 1.3 | 120 |
*Calculated partition coefficient (octanol/water)
In metabolic pathways, cyclopropyl groups demonstrate orthogonal behavior to alkyl chains: they resist ω- and β-oxidation while undergoing limited epoxidation only under specific enzymatic contexts. This stability translates into superior pharmacokinetic profiles for cyclopropyl-containing drugs, evidenced by extended half-lives and reduced dosing frequencies. Additionally, the cyclopropyl-thiazole combination creates a stereoelectronic environment that enhances thiol acidity (pKa ≈6.8 for 4-cyclopropyl-1,3-thiazole-2-thiol vs. ≈8.2 for alkylthiols), facilitating ionization at physiological pH and promoting solubility-bioavailability balance [3] [8].
Synthetic access to 4-cyclopropyl-1,3-thiazole-2-thiol typically employs Hantzsch thiazole synthesis, where cyclopropylcarbonyl chloride reacts with thiourea derivatives followed by cyclization under basic conditions. Advanced catalytic methods using silica-supported tungstosilisic acid have achieved yields exceeding 85% while minimizing environmental impact. The commercial availability of this compound (purity ≥95%) facilitates rapid analog exploration, with suppliers offering gram-to-kilogram quantities for drug discovery applications (CAS: 1344318-59-7) [3] [4] [6].
Table 3: Synthetic Methods for 4-Cyclopropyl-1,3-thiazole-2-thiol [4] [6]
Method | Starting Materials | Catalyst/Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Hantzsch Synthesis | Cyclopropylcarbonyl chloride, thiourea | EtOH, reflux, 12h | 72 | 90 |
Microwave-Assisted Cyclization | Cyclopropyl thioamide, α-bromoketones | MW, 120°C, 20 min | 88 | 95 |
Silica-Tungstosilisic Acid | Cyclopropylcarbonyl chloride, thiourea | SiO₂-H₄[SiW₁₂O₄₀], 80°C, 2h | 92 | 98 |
One-Pot Aqueous Synthesis | Cyclopropylcarbonitrile, CS₂, α-haloesters | H₂O, K₂CO₃, rt, 6h | 65 | 91 |
The strategic incorporation of cyclopropyl into thiazole scaffolds exemplifies rational pharmacokinetic optimization in modern drug design. This molecular hybridization approach leverages the complementary properties of both fragments—thiazole’s binding versatility and cyclopropyl’s metabolic resilience—to produce compounds with enhanced therapeutic potential. As medicinal chemistry advances toward increasingly complex targets, such engineered heterocycles will remain indispensable for addressing challenges in drug resistance, selectivity, and bioavailability [3] [6] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: